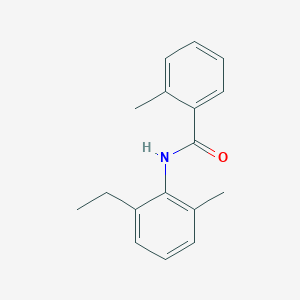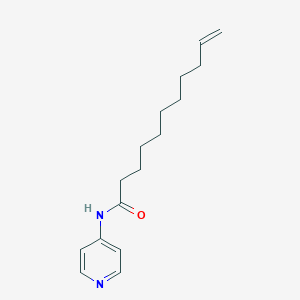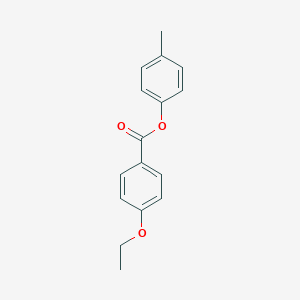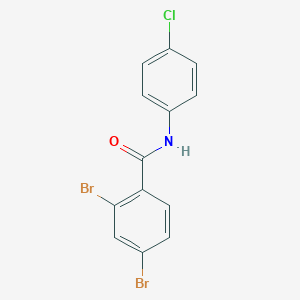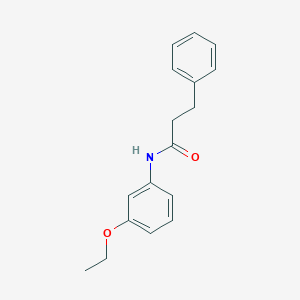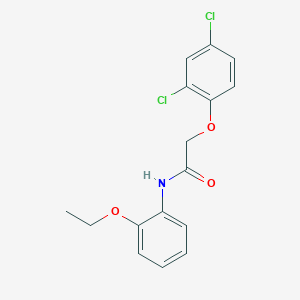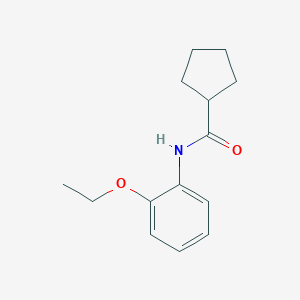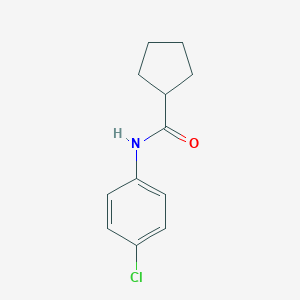![molecular formula C24H22N4O4S B290973 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that is used in scientific research to study the signaling pathways involved in B-cell receptor (BCR) and T-cell receptor (TCR) signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide works by inhibiting the activity of BTK and ITK, which are key signaling molecules involved in BCR and TCR signaling, respectively. BTK is a critical mediator of B-cell development and function, and its dysregulation has been implicated in the development of B-cell malignancies. ITK is a critical mediator of T-cell development and function, and its dysregulation has been implicated in the development of autoimmune diseases. By inhibiting the activity of BTK and ITK, N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide can block the downstream signaling pathways that contribute to the development and progression of these diseases.
Biochemical and Physiological Effects
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide has been shown to inhibit the proliferation and survival of B-cell and T-cell lines in vitro, as well as primary B-cell and T-cell samples from patients with B-cell malignancies and autoimmune diseases. N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide has also been shown to inhibit the activation of downstream signaling molecules involved in BCR and TCR signaling, including AKT and ERK. In preclinical studies, N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide has demonstrated potent antitumor activity in mouse models of B-cell malignancies.
実験室実験の利点と制限
One advantage of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide is its specificity for BTK and ITK, which allows for the selective inhibition of these key signaling molecules without affecting other signaling pathways. This specificity may reduce the risk of off-target effects and toxicity. However, one limitation of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.
将来の方向性
For N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide research include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to elucidate the downstream signaling pathways affected by N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide and to identify potential biomarkers of response to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide treatment. Finally, the development of more potent and selective BTK and ITK inhibitors may provide additional therapeutic options for patients with B-cell malignancies and autoimmune diseases.
合成法
The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide involves several steps, including the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-chlorobenzenesulfonyl chloride to form N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amine. This intermediate is then reacted with 2-(1-naphthyloxy)acetic acid to form N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide.
科学的研究の応用
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide is primarily used in scientific research to study the signaling pathways involved in BCR and TCR signaling. These pathways play a critical role in the development and function of immune cells, and dysregulation of these pathways can contribute to the development of B-cell malignancies and autoimmune diseases. N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide has been shown to inhibit the activity of several key signaling molecules involved in BCR and TCR signaling, including Bruton's tyrosine kinase (BTK) and interleukin-2 inducible T-cell kinase (ITK).
特性
分子式 |
C24H22N4O4S |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C24H22N4O4S/c1-16-14-17(2)26-24(25-16)28-33(30,31)20-12-10-19(11-13-20)27-23(29)15-32-22-9-5-7-18-6-3-4-8-21(18)22/h3-14H,15H2,1-2H3,(H,27,29)(H,25,26,28) |
InChIキー |
VEUSLKRJKRAJPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43)C |
正規SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



